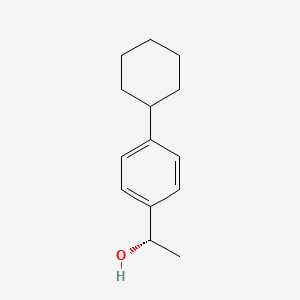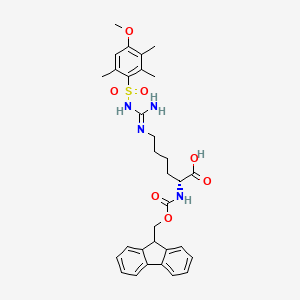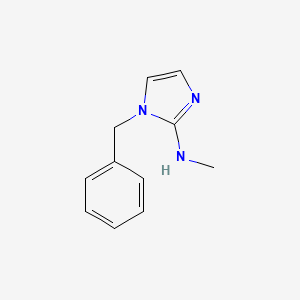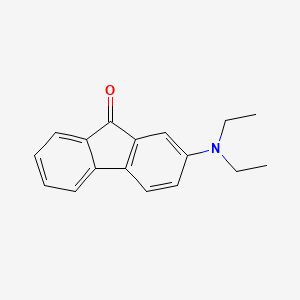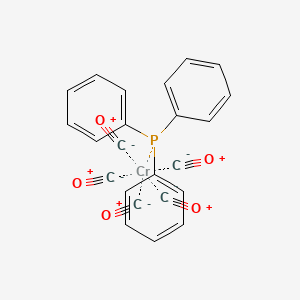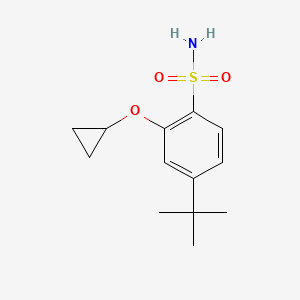
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-Tert-butyl-2-cyclopropoxybenzenesulfonamide can be achieved through several synthetic routes. One common method involves the condensation of 4-tert-butylbenzenesulfonamide with cyclopropyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and selectivity .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclopropoxy group may enhance the compound’s binding affinity and selectivity towards certain receptors or proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide can be compared with other similar compounds, such as:
4-Tert-butylbenzenesulfonamide: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
2-Cyclopropoxybenzenesulfonamide: Lacks the tert-butyl group, affecting its steric properties and interaction with molecular targets.
4-Tert-butyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a cyclopropoxy group, leading to variations in electronic and steric effects.
The uniqueness of this compound lies in its combination of the tert-butyl and cyclopropoxy groups, which confer specific chemical and biological properties that are distinct from its analogs .
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
4-tert-butyl-2-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)9-4-7-12(18(14,15)16)11(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
YFNBHDPZUOSMQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
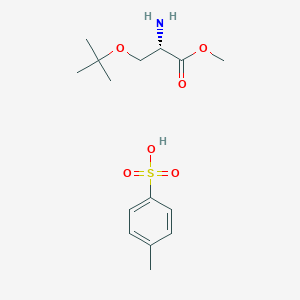
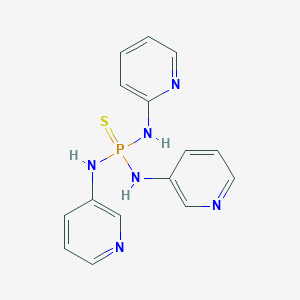
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
